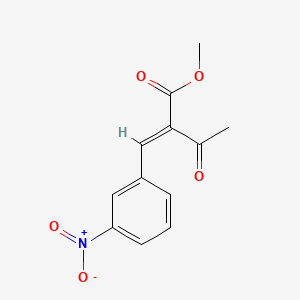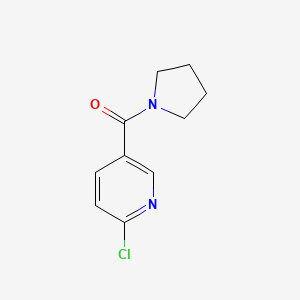
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate
Descripción general
Descripción
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate, also known as 3-Nitrobenzylidene-3-oxobutanoic acid methyl ester, is an organic compound with the molecular formula C11H10NO4. It is an important intermediate used in the synthesis of a variety of organic compounds. It is also used in the preparation of a variety of pharmaceuticals and agrochemicals. The compound has a molecular weight of 214.19 g/mol and a melting point of 106-108 °C.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate: has been studied for its potential antimicrobial properties. Derivatives of this compound have shown broad-spectrum activities against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as the fungus Saccharomyces cerevisiae. The compound’s efficacy in inhibiting microbial growth makes it a candidate for further research in developing new antimicrobial agents .
Antidiabetic Potential
Research has indicated that certain derivatives of this compound exhibit significant inhibitory activity against enzymes like α-amylase and α-glucosidase. These enzymes are involved in carbohydrate metabolism, and their inhibition can help manage blood sugar levels in diabetic patients. Thus, Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate could be a starting point for the synthesis of new antidiabetic medications .
DNA Interaction Studies
The interaction of this compound with human DNA has been explored, which is crucial for understanding its potential as a therapeutic agent. Studies have shown that certain derivatives can cause hyperchromism or hypochromic effects, indicating strong binding to DNA. This property is significant for the development of drugs that target genetic material, such as anticancer agents .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition is a key target in treating hyperpigmentation disorders. Compounds with a structure similar to Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate have demonstrated strong tyrosinase inhibitory activity, suggesting that this compound could be used to develop treatments for conditions like melasma and age spots .
Antioxidant Properties
The antioxidant capacity of Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate derivatives has been assessed, with some showing comparable efficacy to established antioxidants. Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. Therefore, this compound could contribute to the creation of new antioxidant therapies .
Metal Ion Chelation
Schiff bases, like Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate , have a high affinity for metal ions, which allows them to form complexes with metals like zinc, copper, and iron. These metal complexes have diverse applications, including catalysis in industrial processes, corrosion inhibition, and as potential therapeutic agents due to their biological activity .
Propiedades
IUPAC Name |
methyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUBYLJQOZIBQB-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate | |
CAS RN |
39562-17-9 | |
| Record name | Methyl 2-(3-nitrobenzylidene)acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(3-nitrobenzylidene)acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)


![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)
![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)







